molecular formula C16H16FNO4 B4243951 4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide

4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B4243951
M. Wt: 305.30 g/mol
InChI Key: MTFKAPQRQRXNKV-UHFFFAOYSA-N
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Description

4-Fluoro-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic benzamide derivative characterized by a fluorinated benzoyl group linked to a 3,4,5-trimethoxyaniline moiety. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in drug design due to its ability to enhance binding affinity and modulate pharmacokinetics .

Properties

IUPAC Name

4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c1-20-13-8-12(9-14(21-2)15(13)22-3)18-16(19)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFKAPQRQRXNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 3,4,5-trimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired benzamide derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-hydroxy-N-(3,4,5-trimethoxyphenyl)benzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to disruption of cellular processes and induction of apoptosis in cancer cells. Additionally, it may modulate receptor activity, contributing to its anti-inflammatory and anti-microbial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide with key analogs, focusing on structural modifications, synthesis, physicochemical properties, and biological activities.

Structural Modifications and Physicochemical Properties

Substituents on the benzamide core significantly influence molecular weight, polarity, and crystallinity. Below is a comparative overview:

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (1H NMR)
4-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide 4-OCH3 C17H19NO5 317.34 Not reported 88 Not reported
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Br C16H16BrNO4 366.21 Not reported Not reported Crystal structure with N-H···O hydrogen bonds
3,4,5-Trimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide 4-CF3 C17H16F3NO4 355.31 Not reported Not reported IR: 1668 cm⁻¹ (C=O)
(E)-N-(4-Iodophenyl)chalcone-benzamide (A3) Iodo + chalcone C25H22INO5 543.05 210.5–212.3 45 δ 10.34 (d, J = 68.4 Hz)
2-Phenylthiazole-4-carboxamide (13e) Thiazole + phenyl C19H18N2O3S 371.1 (M+H)+ 157–158 Not reported ESI-MS: m/z 371.1

Key Observations:

  • Electron-withdrawing groups (e.g., 4-CF₃ in ) may enhance metabolic stability compared to electron-donating groups (e.g., 4-OCH₃ in ).
  • Halogenated derivatives (e.g., 4-Br in and 4-I in ) exhibit higher melting points, suggesting strong intermolecular interactions.

Biological Activity

4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer effects, as it disrupts mitotic processes in cancer cells.

  • Mechanism of Action :
    • Inhibition of tubulin polymerization.
    • Induction of apoptosis through modulation of Bcl-2 and Bax expression levels.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism
HeLa0.15Tubulin inhibition
A5490.29G2/M phase arrest
MCF-70.33Pro-apoptotic signaling

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and pathways such as NF-kB and MAPK/ERK signaling.

  • Mechanism of Action :
    • Downregulation of TNF-α release.
    • Inhibition of COX-2 and iNOS expression.

Case Studies

  • In Vitro Studies :
    In a study involving various cancer cell lines, the compound demonstrated potent inhibitory effects on cell proliferation with IC50 values in the low micromolar range. The binding affinity to tubulin was confirmed through docking studies which indicated interactions at the colchicine binding site.
  • In Vivo Studies :
    Animal models treated with this compound showed significant tumor growth suppression without notable toxicity. For instance, administration at a dose of 30 mg/kg resulted in a tumor reduction rate of over 70% compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy) on the phenyl ring enhances potency against cancer cells.
  • Fluorine Substitution : The fluorine atom contributes to increased biological activity by improving lipophilicity and potentially altering binding interactions with target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.